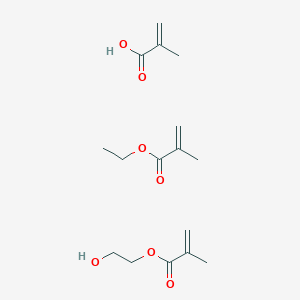

ethyl 2-methylprop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

説明

Hydroxyethyl methacrylate-methacrylic acid-ethyl methacrylate copolymer is a versatile polymer that combines the properties of hydroxyethyl methacrylate, methacrylic acid, and ethyl methacrylate. This copolymer is known for its hydrophilic nature, biocompatibility, and ability to form hydrogels, making it valuable in various scientific and industrial applications.

特性

CAS番号 |

101842-61-9 |

|---|---|

分子式 |

C16H26O7 |

分子量 |

330.37 g/mol |

IUPAC名 |

ethyl 2-methylprop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid |

InChI |

InChI=1S/C6H10O3.C6H10O2.C4H6O2/c1-5(2)6(8)9-4-3-7;1-4-8-6(7)5(2)3;1-3(2)4(5)6/h7H,1,3-4H2,2H3;2,4H2,1,3H3;1H2,2H3,(H,5,6) |

InChIキー |

OTHMGBYHBJSFOW-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=C)C.CC(=C)C(=O)O.CC(=C)C(=O)OCCO |

正規SMILES |

CCOC(=O)C(=C)C.CC(=C)C(=O)O.CC(=C)C(=O)OCCO |

同義語 |

HFMC hydroxyethyl methacrylate-methacrylic acid-ethyl methacrylate copolyme |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of hydroxyethyl methacrylate-methacrylic acid-ethyl methacrylate copolymer typically involves free radical polymerization. The monomers, hydroxyethyl methacrylate, methacrylic acid, and ethyl methacrylate, are polymerized using a free radical initiator such as azobis(isobutyronitrile) (AIBN) at temperatures ranging from 60-70°C . The reaction conditions, including the molar ratio of the monomers and the type of initiator, can significantly influence the properties of the resulting copolymer.

Industrial Production Methods

In industrial settings, the copolymerization process is often carried out in aqueous solutions using redox initiator systems like ammonium persulfate and ascorbic acid . This method allows for better control over the reaction rate and the composition of the copolymer. The process conditions, such as temperature, pH, and monomer concentration, are optimized to achieve the desired copolymer properties.

化学反応の分析

Types of Reactions

Hydroxyethyl methacrylate-methacrylic acid-ethyl methacrylate copolymer can undergo various chemical reactions, including:

Esterification: The hydroxyl groups in hydroxyethyl methacrylate can react with carboxylic acids to form esters.

Crosslinking: The copolymer can be crosslinked using agents like ethylene glycol dimethacrylate, enhancing its mechanical properties.

Hydrolysis: The ester bonds in the copolymer can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Esterification: Typically involves carboxylic acids and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP).

Crosslinking: Uses crosslinking agents such as ethylene glycol dimethacrylate.

Hydrolysis: Conducted under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products Formed

科学的研究の応用

Hydroxyethyl methacrylate-methacrylic acid-ethyl methacrylate copolymer has a wide range of applications in scientific research:

Biomedical Applications: Used in the synthesis of hydrogels for drug delivery systems, contact lenses, and tissue engineering scaffolds due to its biocompatibility and hydrophilicity.

Drug Delivery: Forms hydrogels that can encapsulate and release drugs in a controlled manner.

3D Printing: Utilized in 3D printing for creating biocompatible structures.

Industrial Applications: Employed in coatings, adhesives, and as a component in various polymer blends.

作用機序

The mechanism of action of hydroxyethyl methacrylate-methacrylic acid-ethyl methacrylate copolymer involves its ability to form hydrogels and interact with biological tissues. The hydroxyl and carboxyl groups in the copolymer can form hydrogen bonds with water molecules, leading to the formation of hydrogels . These hydrogels can encapsulate drugs or other bioactive molecules, allowing for controlled release . The copolymer’s biocompatibility ensures minimal adverse reactions when used in biomedical applications .

類似化合物との比較

Similar Compounds

Poly(2-hydroxyethyl methacrylate): Known for its use in contact lenses and hydrogels.

Poly(methyl methacrylate): Widely used in medical devices and as a bone cement.

Poly(ethylene glycol): Commonly used in drug delivery and as a hydrophilic polymer.

Uniqueness

Hydroxyethyl methacrylate-methacrylic acid-ethyl methacrylate copolymer is unique due to its combination of hydrophilic and hydrophobic properties, allowing for versatile applications in both aqueous and non-aqueous environments . Its ability to form hydrogels and its biocompatibility make it particularly valuable in biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。